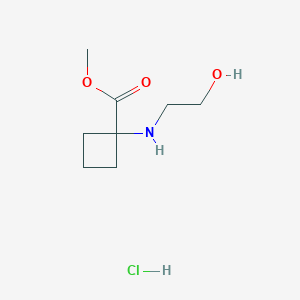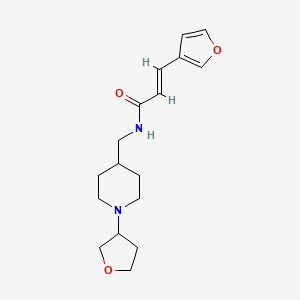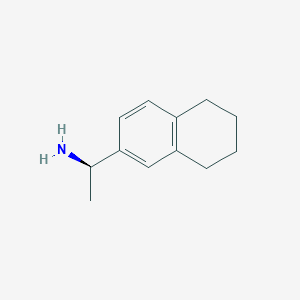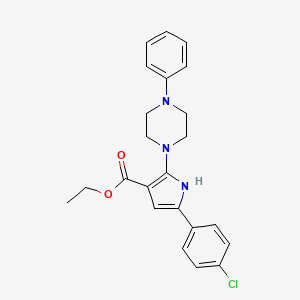
ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a pyrrole core substituted with a chlorophenyl group and a phenylpiperazine moiety, making it a molecule of interest for various biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via nucleophilic substitution, where the piperazine nitrogen attacks an electrophilic carbon on the pyrrole ring.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,3-diones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in biochemical assays to understand receptor-ligand interactions, especially in the context of neurotransmitter receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to mimic the structure of endogenous neurotransmitters, allowing the compound to bind to serotonin or dopamine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological conditions.
相似化合物的比较
Similar Compounds
- Ethyl 5-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate
- Ethyl 5-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate
- Ethyl 5-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate is unique due to the presence of the chlorophenyl group, which can significantly influence its pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability. This makes it a valuable compound for developing drugs with specific neurological targets.
属性
IUPAC Name |
ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-2-29-23(28)20-16-21(17-8-10-18(24)11-9-17)25-22(20)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,16,25H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPDRLINWHUGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2717761.png)
![(E)-3-(benzylsulfonyl)-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2717763.png)
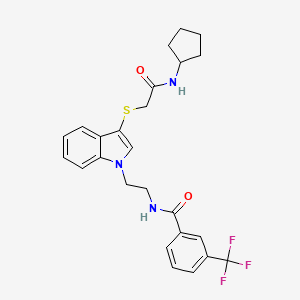
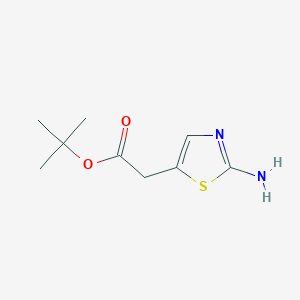
![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2717770.png)
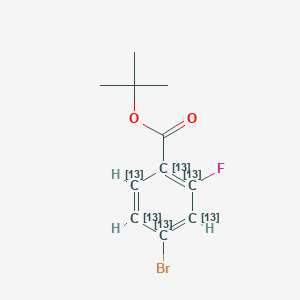
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2717774.png)
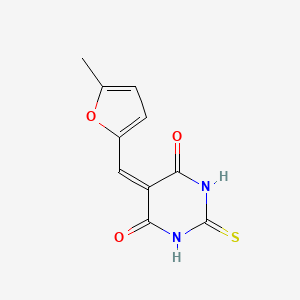
![4-[5-Methyl-1-(oxan-4-ylmethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2717776.png)
![2-fluoro-N-{1-[1-(2-fluoropyridin-4-yl)-N-methylformamido]-4-methylpentan-2-yl}pyridine-4-carboxamide](/img/structure/B2717778.png)
